Oxalic acid, potassium salt

概要

説明

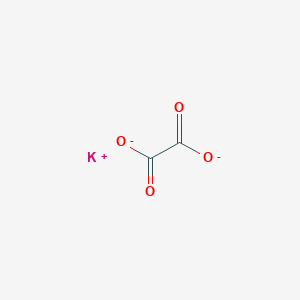

Potassium hydrogenoxalate, also known as Oxalic acid, potassium salt, is a salt with formula KHC2O4 . It is one of the most common salts of the hydrogenoxalate anion and can be obtained by reacting potassium hydroxide with oxalic acid in a 1:1 mole ratio . Its crystal structure has been investigated by three-dimensional neutron diffraction studies .

Synthesis Analysis

The synthesis of potassium oxalate can be achieved by reacting potassium hydroxide with oxalic acid . The hydrolysis rate of this reaction has been found to be acid-dependent and shows a linear increase with [H+]^-1 . In an assay, oxalate reacts with oxalate converter and oxalate enzyme mix to form an intermediate, which is visible in spectrophotometry .Molecular Structure Analysis

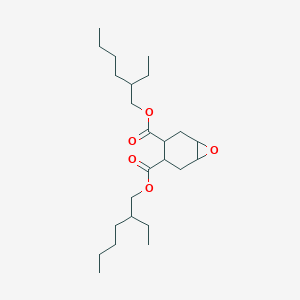

The molecular formula of oxalic acid, potassium salt is C2H2K2O5 . The average mass is 184.231 Da and the monoisotopic mass is 183.917633 Da .Chemical Reactions Analysis

Oxalic acid, potassium salt can react with other compounds in a titration process . For example, the reaction of MnO4- with oxalic acid (HO2CCO2H) in acidic aqueous solution produces Mn2+ and CO2 . The reaction is rapid and goes to completion, making potassium permanganate (KMnO4) widely used as a reactant for determining the concentration of oxalic acid .Physical And Chemical Properties Analysis

Oxalic acid, potassium salt has an average mass of 184.231 Da and a monoisotopic mass of 183.917633 Da . It is a white crystalline solid that forms a colorless solution in water .科学的研究の応用

Soil Nutrient Bioavailability

Oxalic acid significantly influences soil nutrient bioavailability. It enhances the extraction and release kinetics of potassium from soils and minerals, as observed in various studies involving Chinese soils like Mollisol, Ultisol, and Entisol, and minerals like biotite, phlogopite, muscovite, and microcline. Low pH oxalic acid solutions are particularly effective in releasing more potassium from weathered minerals and alkaline soils, thus impacting soil fertility and crop productivity (Tu, Guo, & Sun, 2007).

Plant Pathogen Interaction

Oxalic acid plays a role in plant-pathogen interactions. It is a virulence factor in phytopathogenic fungi like Sclerotinia sclerotiorum. It influences plant cell responses during fungal infection, such as manipulating guard cells and inducing foliar wilting. This acid interferes with the normal functioning of plant stomatal pores, affecting transpiration and plant biomass (Guimarães & Stotz, 2004).

Soil Chemistry and Agriculture

Studies on different soil types, including smectitic soils, indicate that oxalic acid impacts the release of fixed potassium and affects the basal distance of smectite. This property is essential for understanding soil chemistry and its implications for agricultural practices (Nursyamsi, 2009).

Aerosol Science

Oxalic acid is significant in aerosol science. Research involving crystal hydrates of oxalates, including potassium oxalate, provides insights into the relative ionization efficiency of water in aerosol mass spectrometry. This understanding is crucial for atmospheric studies and the assessment of aerosol particle concentrations (Mensah, Buchholz, Mentel, Tillmann, & Kiendler‐Scharr, 2011).

Agricultural Pest Control

In agricultural pest control, oxalic acid has been identified as a sucking inhibitor against the brown planthopper in rice. Potassium and sodium oxalate effectively inhibit the sucking activity of this pest, indicating a potential application in pest management strategies (Yoshihara, Sōgawa, Pathak, Juliano, & Sakamura, 1980).

Composite Materials

Research on jute fabric-reinforced polypropylene composites highlights the use of potassium dichromate in oxalic acid as an effective oxidizing agent. This application is significant in enhancing the mechanical and degradation characteristics of such composites, finding use in material science and engineering (Khan, Khan, & Islam, 2014).

Dental Applications

In dentistry, oxalic acid, particularly in combination with potassium iodide, has been evaluated for its effectiveness in reducing dentine hypersensitivity. Studies suggest it might be more effective than traditional oxalic acid-based preparations, showing potential in dental care applications (Craig, Knight, & McIntyre, 2012).

Safety And Hazards

Oxalic acid, potassium salt can cause irritation to eyes, skin, and mucous membrane. It can also cause eye burns, localized pain, cyanosis, shock, collapse, convulsions, and kidney damage . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .

将来の方向性

Oxalic acid is widely used in various industries including removing rust, removing stains, stripping and cleaning, removing wax, cleaning wood, dyeing textiles, and more . It is also used in laboratories as anticoagulants in blood specimens . Future research could focus on the environmental effects of atmospheric particles containing oxalic acid .

特性

IUPAC Name |

potassium;oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.K/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTCDHVHZSGGJA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2KO4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxalic acid, potassium salt | |

CAS RN |

10043-22-8 | |

| Record name | Ethanedioic acid, potassium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010043228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanedioic acid, potassium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxalic acid, potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]-](/img/structure/B167458.png)

![6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B167466.png)